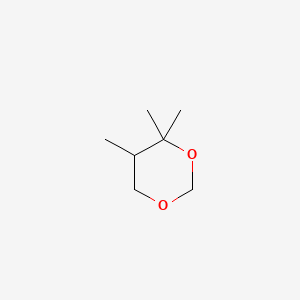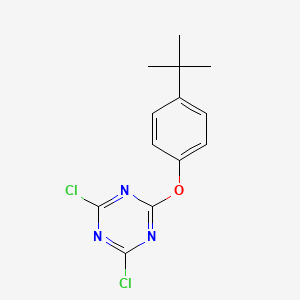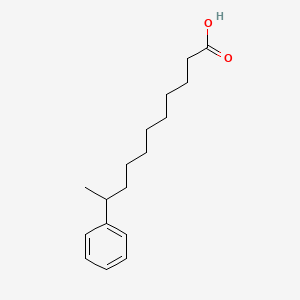
10-Phenylundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenylundecanoic acid is an organic compound with the molecular formula C17H26O2 It is a type of phenylalkanoic acid, characterized by a phenyl group attached to an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Phenylundecanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with undecanoic acid derivatives. For instance, the reaction of methyl undecenoate with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis, yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Friedel-Crafts alkylation methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-Phenylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms nitro, sulfonic, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
10-Phenylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 10-Phenylundecanoic acid involves its interaction with cellular components. It can modulate metabolic pathways by affecting the synthesis of fatty acids, phospholipids, and ergosterol. This modulation leads to increased levels of reactive oxygen species (ROS), causing damage to the cell membrane and cell wall, ultimately affecting cell viability .
Vergleich Mit ähnlichen Verbindungen
10-Phenylundecanoic acid can be compared with other phenylalkanoic acids, such as:
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 11-Phenylundecanoic acid
- 13-Phenyltridecanoic acid
These compounds share similar structural features but differ in the length of the carbon chain and specific chemical properties. This compound is unique due to its specific chain length and the position of the phenyl group, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
6268-52-6 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
10-phenylundecanoic acid |
InChI |
InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |
InChI-Schlüssel |
BOJGHMZSMNYSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



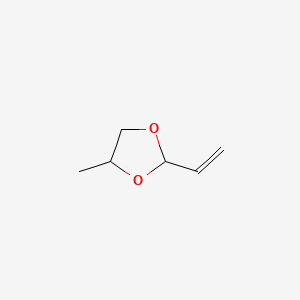
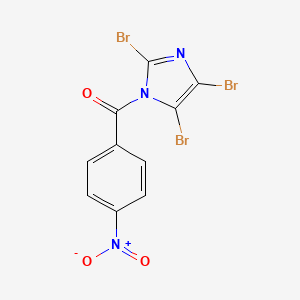
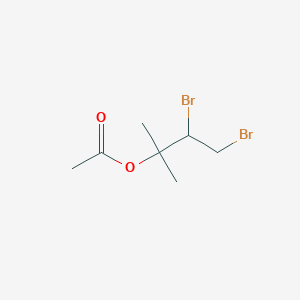
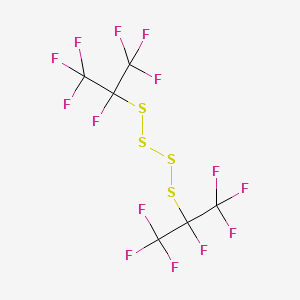
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
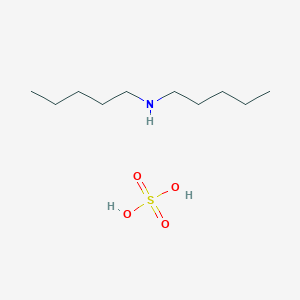
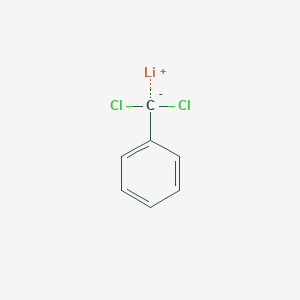


![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
